3-(4,5-dimethylthiazol-2-yl)propan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4,5-dimethyl-1,3-thiazol-2-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c1-6-7(2)11-8(10-6)4-3-5-9/h3-5,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBFDCHQTALABK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CCCN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 4,5 Dimethylthiazol 2 Yl Propan 1 Amine and Its Derivatives
Established Synthetic Routes for Thiazole (B1198619) Ring Formation and Functionalization
The synthesis of the 3-(4,5-dimethylthiazol-2-yl)propan-1-amine framework is fundamentally reliant on the construction of the 4,5-dimethylthiazole (B1345194) core. The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for creating this heterocyclic system. nih.govwikipedia.org This method involves the condensation reaction between an α-haloketone and a thioamide. wikipedia.org For the specific 4,5-dimethylthiazole moiety, the reaction typically utilizes 3-bromo- (B131339) or 3-chlorobutan-2-one as the α-haloketone component.
The versatility of the Hantzsch synthesis allows for the introduction of various substituents at the 2-position of the thiazole ring, depending on the choice of the thioamide reactant. analis.com.my This adaptability is crucial for the subsequent elaboration of the propane-1-amine side chain. While the traditional Hantzsch synthesis can be slow and require harsh conditions, modern adaptations, such as the use of microwave irradiation, have been shown to significantly reduce reaction times and improve yields. nih.gov
Strategies for 2-Aminothiazole (B372263) Precursors
A common and highly effective strategy for accessing functionalized thiazoles is through a 2-aminothiazole intermediate. The synthesis of 2-amino-4,5-dimethylthiazole is efficiently achieved via the Hantzsch reaction by condensing 3-bromobutan-2-one with thiourea (B124793). organic-chemistry.org This reaction provides a versatile precursor where the 2-amino group can be subsequently modified or replaced to introduce the desired side chain.
Alternative methods for synthesizing 2-aminothiazoles include the Cook-Heilbron synthesis, which involves the reaction of an α-aminonitrile with reagents like carbon disulfide. mdpi.com Another approach involves the reaction of α-diazoketones with thiourea in a catalyst-free method, which can produce 2-aminothiazoles in good yields. bepls.com These precursors are valuable building blocks, offering a reactive site for further functionalization.
| Method | Reactants | Product | Key Features |
| Hantzsch Synthesis | α-Haloketone + Thiourea | 2-Aminothiazole | Widely used, versatile, can be accelerated by microwaves. nih.govorganic-chemistry.orgrsc.org |
| Cook-Heilbron Synthesis | α-Aminonitrile + Carbon Disulfide | 5-Aminothiazole | Provides access to 5-aminothiazole derivatives. mdpi.com |
| Diazoketone Method | α-Diazoketone + Thiourea | 2-Aminothiazole | Catalyst-free, efficient. bepls.com |
Approaches for Introducing the Propane-1-amine Side Chain
Once the 4,5-dimethylthiazole nucleus is formed, the critical step is the introduction of the propane-1-amine side chain at the 2-position. Several synthetic strategies can be employed to achieve this transformation.
One direct approach involves a two-step sequence starting from a 2-bromo-4,5-dimethylthiazole (B1278221) intermediate. This intermediate can undergo alkylation with a suitable three-carbon synthon, such as 1-bromo-3-chloropropane (B140262), followed by amination. For a related compound, 3-(4-methyl-1,3-thiazol-2-yl)propan-1-amine, a similar sequence has been described involving alkylation with 1-bromo-3-chloropropane using potassium carbonate as a base, followed by reaction with aqueous ammonia (B1221849) at elevated temperature and pressure to install the terminal amine.
A more contemporary approach involves building the thioamide reactant with the protected amine functionality already in place. For instance, 4-(tert-butoxycarbonylamino)butanethioamide could be synthesized and then subjected to the Hantzsch condensation with 3-bromobutan-2-one. The final step would involve the deprotection of the amine group, typically under acidic conditions using trifluoroacetic acid (TFA), to yield the target compound.
Table of Synthetic Steps for Side Chain Introduction
| Step | Reagents & Conditions | Intermediate/Product |
|---|---|---|
| 1. Halogenation | 4,5-dimethylthiazole, N-Bromosuccinimide (NBS) | 2-Bromo-4,5-dimethylthiazole |
| 2. Alkylation | 2-Bromo-4,5-dimethylthiazole, 1-bromo-3-chloropropane, K₂CO₃, 60°C | 2-(3-chloropropyl)-4,5-dimethylthiazole |
| 3. Amination | 2-(3-chloropropyl)-4,5-dimethylthiazole, Aqueous NH₃, 100°C | this compound |
Reductive Amination Techniques for Related Structures
Reductive amination is a powerful and controlled method for forming carbon-nitrogen bonds, which avoids the over-alkylation issues often seen with direct alkylation using alkyl halides. masterorganicchemistry.com This process involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the starting carbonyl group. masterorganicchemistry.com
In the context of synthesizing this compound derivatives, reductive amination can be applied in several ways. A key intermediate, 3-(4,5-dimethylthiazol-2-yl)propanal, could be synthesized first. This aldehyde can then undergo reductive amination with ammonia or a primary/secondary amine to yield the target primary amine or its N-substituted derivatives, respectively. This method offers a high degree of control and is versatile for creating a library of related structures with diverse amine functionalities.
Novel Synthetic Methodologies for this compound Derivatives
Recent advancements in organic synthesis have focused on improving the efficiency, scalability, and environmental impact of chemical processes. These principles have been applied to the synthesis of thiazole derivatives, leading to novel methodologies.
Development of Efficient and Scalable Synthetic Pathways
The development of efficient synthetic pathways often involves minimizing the number of reaction steps and purification procedures. One-pot, multi-component reactions are particularly attractive for this reason. For thiazole synthesis, three-component reactions involving an α-haloketone, thiourea, and a substituted aldehyde have been developed. nih.gov These methods allow for the rapid assembly of complex thiazole derivatives in a single operation, which is highly advantageous for scalability and reducing waste.
Furthermore, the use of solid-supported catalysts and reagents simplifies product purification and allows for catalyst recycling. For instance, silica-supported tungstosilisic acid has been used as a reusable catalyst for the one-pot synthesis of Hantzsch thiazole derivatives under conventional heating or ultrasonic irradiation, providing good to excellent yields. nih.gov Such heterogeneous catalysis is a key component of green chemistry and is crucial for developing scalable industrial processes.
Exploration of Chemoenzymatic Synthetic Approaches
Chemoenzymatic synthesis, which combines the selectivity of enzymes with the practicality of chemical reactions, has emerged as a powerful tool in modern organic chemistry. A novel chemoenzymatic one-pot, multicomponent synthesis of thiazole derivatives has been developed, utilizing trypsin from porcine pancreas as a catalyst. nih.govsemanticscholar.org This method proceeds under mild conditions (45 °C) and demonstrates high yields (up to 94%). nih.govsemanticscholar.org
The enzyme is believed to activate the carbonyl group of an intermediate, facilitating the cyclization and formation of the thiazole ring without producing by-products. semanticscholar.org This approach offers significant advantages over traditional Hantzsch synthesis, which often requires harsh conditions and can result in lower yields. nih.govsemanticscholar.org The broad substrate tolerance of the enzyme towards different amines makes this a versatile method for generating diverse thiazole derivatives. nih.govsemanticscholar.org This green chemistry approach not only provides high efficiency but also expands the application of enzymes in the synthesis of complex heterocyclic compounds. nih.gov
Comparison of Traditional vs. Chemoenzymatic Thiazole Synthesis
| Parameter | Traditional Hantzsch Synthesis | Chemoenzymatic Synthesis |
|---|---|---|
| Conditions | Often harsh, may require high temperatures or microwave irradiation. semanticscholar.org | Mild (e.g., 45 °C). nih.gov |
| Reaction Time | Can be long. semanticscholar.org | Optimized at around 7 hours. nih.gov |
| Yields | Often moderate to low. semanticscholar.org | High (up to 94%). nih.gov |
| Catalyst | May not require a catalyst or uses chemical catalysts. | Enzyme (e.g., Trypsin). nih.gov |
| Environmental Impact | Can involve harsh reagents and solvents. | Greener approach with mild conditions. nih.gov |
Optimization of Reaction Conditions for Enhanced Synthesis Yield and Purity
The efficient construction of the this compound scaffold relies on carefully optimized reaction conditions. Key parameters that significantly influence the yield and purity of the final product include the choice of solvent, the temperature at which the reaction is conducted, and the selection of appropriate catalysts and reagents.
The selection of an appropriate solvent is critical in thiazole synthesis, as it can affect reactant solubility, reaction rates, and the stability of intermediates. In related syntheses of heterocyclic compounds, polar solvents have been shown to provide good yields, likely due to the stabilization of ionic intermediates formed during the reaction. researchgate.net For instance, in the synthesis of 2-imidazolines, solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), methanol, and dimethyl sulfoxide (B87167) (DMSO) resulted in higher yields compared to nonpolar solvents. researchgate.net The thermal degradation of amine reactants can also be influenced by the solvent, with studies showing that solvent composition affects the stability of amines at elevated temperatures. nih.gov
Temperature is another crucial factor that directly impacts reaction kinetics. nih.gov While higher temperatures generally increase the reaction rate, they can also lead to the formation of unwanted byproducts and decomposition of reactants or products. nih.govmdpi.com Optimization studies often involve screening a range of temperatures to find a balance between reaction time and product purity. For example, in the optimization of a Suzuki-Miyaura coupling reaction for a related derivative, temperatures were screened from room temperature to 80 °C, with 80 °C providing the optimal yield. nih.gov In contrast, some modern, catalyst-free syntheses of 2-iminothiazoles can proceed efficiently at cooler temperatures, between 10–15 °C. nih.gov
The following table illustrates the effect of solvent and temperature on the yield of a generic coupling reaction, based on principles observed in the synthesis of complex organic molecules. nih.gov
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | THF/H₂O | Room Temp. | 45 |
| 2 | THF | 60 | 62 |
| 3 | 1,4-Dioxane | 80 | 78 |
| 4 | Toluene | 80 | 71 |
| 5 | THF/H₂O | 80 | 85 |
This interactive table showcases a representative optimization process where a mixed aqueous solvent system at an elevated temperature provided the highest yield. nih.gov
The choice of catalysts and reagents is fundamental to achieving high efficiency in the synthesis of this compound and its analogues. For coupling reactions, palladium-based catalysts are frequently employed. nih.gov The efficiency of these catalysts can be highly dependent on the ligands attached to the metal center. Similarly, the choice of base is critical for facilitating the reaction. nih.gov
In the context of forming the amine functional group, reductive amination is a key strategy. This process can be facilitated by various heterogeneous catalysts. For example, nickel-based catalysts like Ni/Al₂O₃ have shown remarkable stability and activity. mdpi.com Bimetallic catalysts, which incorporate a second metal such as iron or cobalt, can exhibit enhanced stability and selectivity. mdpi.com Ruthenium-based catalysts, such as Ru/Nb₂O₅, have demonstrated very high yields (up to 99%) in the reductive amination of furan (B31954) derivatives under relatively mild conditions. mdpi.com
Recent advancements have also focused on catalyst-free approaches, particularly utilizing microwave irradiation or one-pot, multi-component reactions to improve efficiency and align with green chemistry principles. nih.govresearchgate.net These methods can offer excellent yields in significantly shorter reaction times, often between 10 and 20 minutes. researchgate.net
The table below summarizes the screening of different palladium catalysts and bases for a Suzuki-Miyaura coupling reaction, a common method for C-C bond formation in the synthesis of complex derivatives. nih.gov
| Entry | Catalyst (10 mol%) | Base | Yield (%) |
| 1 | Pd(OAc)₂ | K₂CO₃ | 75 |
| 2 | Pd(dppf)Cl₂ | K₂CO₃ | 81 |
| 3 | Pd[P(C₆H₅)₃]₄ | K₂CO₃ | 85 |
| 4 | Pd[P(C₆H₅)₃]₄ | KF | 65 |
| 5 | Pd[P(C₆H₅)₃]₄ | K₃PO₄ | 72 |
This interactive table demonstrates that the combination of Pd[P(C₆H₅)₃]₄ as the catalyst and K₂CO₃ as the base resulted in the optimal product yield. nih.gov
Strategic Derivatization of the this compound Core Structure
The this compound molecule contains two primary sites for chemical modification: the terminal primary amine and the thiazole ring itself. Strategic derivatization at these positions allows for the synthesis of a diverse library of compounds with tailored properties.
The primary amine of the propan-1-amine side chain is a versatile functional group for derivatization, particularly through N-substitution and amide bond formation. Amide synthesis is one of the most common transformations in organic chemistry, typically involving the coupling of a carboxylic acid with an amine. luxembourg-bio.com
This transformation usually requires the activation of the carboxylic acid to facilitate the reaction, as direct condensation requires very high temperatures. luxembourg-bio.com A wide array of coupling reagents has been developed to mediate this process under milder conditions. ucl.ac.uk These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, promoting nucleophilic attack by the amine. luxembourg-bio.com
Common strategies and reagents include:
Carbodiimides : Reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are widely used. luxembourg-bio.comresearchgate.net
Phosphonium and Uronium Salts : Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and HATU are highly effective, especially for less reactive or sterically hindered substrates. researchgate.net
Titanium Tetrachloride (TiCl₄) : A direct condensation of carboxylic acids and amines can be achieved using TiCl₄ in pyridine (B92270) at elevated temperatures, offering a versatile method for a wide range of substrates. nih.gov
Acyl Fluorides : In-situ formation of acyl fluorides from carboxylic acids, followed by reaction with the amine at elevated temperatures, has proven effective for coupling sterically hindered substrates and electron-deficient amines where other standard methods may fail. researchgate.net
The following table compares various coupling reagents and conditions for amide bond formation.
| Reagent System | Solvent | Temperature | Typical Yields | Reference |
| TiCl₄ / Pyridine | Pyridine | 85 °C | Moderate to Excellent | nih.gov |
| DCC / DMAP | DCM or DMF | Room Temp. | Good to High | researchgate.net |
| HATU / DIPEA | DMF | Room Temp. | High to Excellent | researchgate.net |
| BTFFH / DMAP | Dichloromethane | 80 °C | Good to Excellent | researchgate.net |
This interactive table provides a comparative overview of common reagents used for amide bond formation, a key strategy for derivatizing the amine group.
The thiazole ring itself offers opportunities for structural modification, although the C-4 and C-5 positions in the target molecule are already substituted with methyl groups. The foundational Hantzsch thiazole synthesis provides a direct route to introduce diversity at these positions by varying the α-haloketone reactant. nih.gov For a pre-formed thiazole ring, further modifications can be explored. The C-2 position of a thiazole ring is known to bear a relatively acidic proton, making it a site for reactivity. nih.gov
Strategies for modifying the thiazole core include:
Synthesis of Analogues : By employing different starting materials in a Hantzsch-type synthesis, analogues with substituents other than methyl at the C-4 and C-5 positions can be created. For example, using different 2-bromoacetophenone (B140003) derivatives allows for the introduction of various aryl or alkyl groups. nih.gov
Functionalization of Existing Substituents : If the methyl groups at C-4 and C-5 were replaced with other functional groups, such as halogens, they could serve as handles for cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce more complex moieties.
Multi-component Reactions : Modern synthetic approaches often utilize multi-component reactions to build substituted thiazole rings in a single step from simple precursors, offering a highly efficient way to generate structural diversity. researchgate.net
The inherent stability of the aromatic thiazole ring makes direct substitution challenging, but the synthesis of diverse analogues remains a primary strategy for exploring structure-activity relationships. nih.gov
Biological Activity Profiling and Mechanistic Investigations of 3 4,5 Dimethylthiazol 2 Yl Propan 1 Amine and Its Derivatives
Overview of Biological Activities Associated with Thiazole (B1198619) Amine Compounds
The thiazole ring is a fundamental component in a variety of natural products and synthetic compounds, demonstrating a wide array of biological activities. wjrr.org This five-membered heterocyclic ring containing a sulfur and a nitrogen atom is a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets. wjrr.orgglobalresearchonline.net Thiazole derivatives, particularly those bearing an amine group (aminothiazoles), have garnered significant attention for their therapeutic potential across multiple disease areas. mdpi.com
Compounds incorporating the thiazole amine moiety have been reported to exhibit a broad spectrum of pharmacological effects, including:
Anticancer Activity: Many thiazole derivatives have shown potent cytotoxic effects against various cancer cell lines. nih.govmdpi.com They can interfere with cancer cell progression, induce apoptosis, and inhibit key enzymes involved in tumor growth. mdpi.com
Antimicrobial Activity: The thiazole nucleus is a key structural feature in many antimicrobial agents. mdpi.comnih.gov Thiazole amine compounds have demonstrated efficacy against a range of bacterial and fungal pathogens. mdpi.comnih.gov
Anti-inflammatory Activity: Certain thiazole derivatives have been identified as having anti-inflammatory properties. mdpi.com
Antiviral Activity: The antiviral potential of thiazole compounds has also been explored, with some derivatives showing activity against viruses like HIV. mdpi.com
Other Activities: Beyond these major areas, thiazole derivatives have been investigated for antioxidant, antidiabetic, anti-hypertensive, and analgesic activities, among others. mdpi.com
The biological activity of these compounds is often attributed to the unique electronic and structural features of the thiazole ring, which allows for diverse interactions with biological macromolecules. The versatility of the thiazole scaffold enables medicinal chemists to synthesize a vast library of derivatives with modified properties to enhance potency and selectivity for specific targets. wjrr.orgglobalresearchonline.net Research in this area remains dynamic, with ongoing efforts to develop novel thiazole-based compounds with improved pharmacological profiles. wjrr.org
In Vitro Pharmacological Profiling
Cellular Metabolic Activity and Proliferation Studies
The in vitro assessment of cellular metabolic activity and proliferation is a cornerstone of pharmacological profiling, providing crucial insights into the potential cytotoxic or cytostatic effects of a compound. A widely utilized method for these studies is the MTT assay, which is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product by metabolically active cells. mdpi.comthermofisher.com The amount of formazan produced is proportional to the number of viable cells, thus providing a quantitative measure of cell viability and proliferation. nih.gov
The antiproliferative activity of thiazole derivatives has been extensively evaluated in a variety of cancer cell lines. These studies are critical for identifying potential anticancer agents and understanding their mechanisms of action.
Research has demonstrated that novel synthesized thiazole derivatives can exhibit significant antiproliferative activity against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines. mdpi.com For instance, certain 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones have shown potent inhibitory effects, with IC50 values in the low micromolar range, comparable to or even exceeding that of the standard drug Staurosporine. mdpi.com The presence of the thiazole moiety is considered crucial for this cytotoxic activity. mdpi.com
Furthermore, studies on other thiazole-containing compounds have revealed their efficacy against a broader panel of cancer cell lines, including human hepatocellular carcinoma (HepG2), human breast cancer (MCF-7), and human lung cancer (A549) cells. globalresearchonline.net The cytotoxic potential of these compounds is often evaluated using the MTT assay to determine the concentration at which 50% of cell growth is inhibited (IC50). mdpi.comnih.gov For example, a series of 3-aryl-evodiamine derivatives were tested against HCT116 (human colon cancer), 4T1 (murine breast cancer), and HepG2 cells, with some analogues showing enhanced cytotoxic activity compared to the parent compound. nih.gov
The data from these in vitro screenings are instrumental in establishing structure-activity relationships (SAR), which guide the design and synthesis of more potent and selective anticancer agents. nih.gov
Table 1: In Vitro Cytotoxicity of Selected Thiazole Derivatives in Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Assay | Endpoint | Result | Reference |
| 4c (a thiazole derivative) | MCF-7 (Breast Cancer) | MTT | IC50 | 2.57 ± 0.16 µM | mdpi.com |
| 4c (a thiazole derivative) | HepG2 (Liver Cancer) | MTT | IC50 | 7.26 ± 0.44 µM | mdpi.com |
| Staurosporine (Standard) | MCF-7 (Breast Cancer) | MTT | IC50 | 6.77 ± 0.41 µM | mdpi.com |
| Staurosporine (Standard) | HepG2 (Liver Cancer) | MTT | IC50 | 8.4 ± 0.51 µM | mdpi.com |
| 6y (3-aryl-evodiamine derivative) | HCT116 (Colon Cancer) | MTT | IC50 | 0.58 ± 0.04 µM | nih.gov |
| 6y (3-aryl-evodiamine derivative) | 4T1 (Breast Cancer) | MTT | IC50 | 0.99 ± 0.07 µM | nih.gov |
Evaluating the effects of novel compounds on normal, non-cancerous cell lines is a critical step in early-stage drug discovery. This assessment helps to determine the selectivity of a compound's cytotoxic or antiproliferative effects, providing an initial indication of its potential therapeutic window. A compound that is highly toxic to cancer cells but shows minimal effect on normal cells is generally considered a more promising candidate for further development.
The MTT assay is a common method used to assess the viability of normal cells in response to chemical compounds. researchgate.net For example, the cytotoxicity of new thiosemicarbazide (B42300) coordination compounds was evaluated in primary rat hepatocytes. nih.gov The viability of hepatocytes treated with these compounds was compared to both an untreated control and cells treated with the known anticancer drug doxorubicin (B1662922). nih.gov Such studies are essential for identifying compounds that are less hepatotoxic than existing chemotherapies. nih.gov
Similarly, the toxicity of certain thiazolopyridine derivatives was tested on human epidermal keratinocytes (HaCat) and normal murine fibroblasts (BALB/c 3T3). mdpi.com The results from these assays can reveal the differential sensitivity of various normal cell lines to the test compounds. mdpi.com For instance, it was observed that the HaCat cell line was more sensitive to the tested thiazolopyridines than the BALB/c 3T3 cell line, although the IC50 values were not reached in either cell line after 72 hours of exposure, indicating relatively low toxicity to these normal cells at the tested concentrations. mdpi.com
These evaluations in normal cell systems provide crucial data for the preliminary safety assessment of potential therapeutic agents.
Table 2: Cytotoxicity Evaluation in Normal Cell Lines
| Compound/Derivative | Normal Cell Line | Assay | Duration | Observation | Reference |
| Thiazolopyridine derivative 3f | HaCat (Human Keratinocytes) | MTT | 72 hours | Lowest toxicity effect among tested compounds | mdpi.com |
| Thiazolopyridine derivative 3f | BALB/c 3T3 (Murine Fibroblasts) | MTT | 72 hours | Low toxicity, IC50 not reached | mdpi.com |
| Thiazolopyridine derivative 3c | HaCat (Human Keratinocytes) | MTT | 72 hours | More sensitive than BALB/c 3T3, IC50 not reached | mdpi.com |
| Thiazolopyridine derivative 3g | HaCat (Human Keratinocytes) | MTT | 72 hours | More sensitive than BALB/c 3T3, IC50 not reached | mdpi.com |
| New Thiosemicarbazide Coordination Compounds | Primary Rat Hepatocytes | MTT | Not Specified | Significantly higher viability compared to doxorubicin treatment | nih.gov |
Antimicrobial Efficacy Investigations
The thiazole scaffold is a key component in numerous compounds exhibiting antimicrobial properties. mdpi.comnih.gov Investigations into the antimicrobial efficacy of thiazole amine derivatives are crucial for the development of new agents to combat infectious diseases, particularly with the rise of antibiotic-resistant strains.
Thiazole amine compounds and their derivatives have been shown to possess a broad spectrum of antibacterial activity, demonstrating efficacy against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov The potency of these compounds is often determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. mdpi.com
For example, a series of benzamide-linked 2-aminothiazole-based compounds exhibited excellent antibacterial activity. mdpi.com In another study, certain thiazole derivatives were found to be significantly more potent than the standard antibiotics streptomycin (B1217042) and ampicillin (B1664943) against specific bacterial strains. nih.gov The structure-activity relationship (SAR) analysis of these compounds often reveals that specific substitutions on the thiazole ring or its side chains are essential for their antibacterial potency. nih.gov
Furthermore, some novel thiazole compounds have been identified as promising antibacterial agents, with activity comparable to that of chloramphenicol (B1208) against Staphylococcus aureus. nih.gov The antibacterial spectrum of newly synthesized 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives was evaluated against eight Gram-positive and Gram-negative bacteria, with their activity exceeding that of ampicillin and, in most cases, streptomycin. nih.gov In this study, Staphylococcus aureus was found to be the most sensitive bacterium. nih.gov
These findings underscore the potential of thiazole amine derivatives as a valuable source for the discovery of new antibacterial agents.
Table 3: Antibacterial Activity of Selected Thiazole Derivatives
| Compound/Derivative | Bacterial Strain(s) | Potency/Activity | Reference |
| Thiazole-based chalcones | Not specified | 10-fold and 56-fold more potent than streptomycin and ampicillin, respectively | nih.gov |
| Thiazole derivative 40 | S. aureus | Equipotent to chloramphenicol | nih.gov |
| 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives | Gram-positive and Gram-negative bacteria | Activity exceeded that of ampicillin and often streptomycin | nih.gov |
| Compound 5d | S. aureus (ATCC 6538) | MIC: 37.9–113.8 µM; MBC: 75.9–151.7 µM | nih.gov |
| Benzamide-linked 2-aminothiazole (B372263) derivatives | Not specified | Excellent antibacterial activity | mdpi.com |
Enzyme Modulatory Investigations
The thiazole scaffold is a common feature in many compounds designed to interact with various enzymes, including kinases and hydrolases. While direct enzymatic studies on 3-(4,5-dimethylthiazol-2-yl)propan-1-amine are limited, research on related thiazole derivatives provides insights into the potential enzyme modulatory activities of this chemical class.
Kinase Inhibition Profiles (e.g., CK2, JAK2, c-Met kinase)
Thiazole-containing compounds have been identified as inhibitors of several protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases like cancer.
Casein Kinase 2 (CK2): The inhibition of CK2, a serine/threonine protein kinase, by thiazole derivatives has been explored. For instance, derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole, which can be considered structurally related to the thiazole core, have shown inhibitory activity against CK2. nih.gov While specific data for this compound is not available, the general ability of small heterocyclic molecules to target the ATP-binding site of kinases is well-established.
Janus Kinase 2 (JAK2): A 4,5-dimethylthiazole (B1345194) analog has been reported to potently inhibit JAK2 activity with an IC50 value of 2.5 nM. nih.gov JAK2 is a non-receptor tyrosine kinase that plays a key role in cytokine signaling pathways, and its dysregulation is associated with myeloproliferative neoplasms.
c-Met Kinase: Thiazole-based compounds have also been investigated as inhibitors of the c-Met receptor tyrosine kinase, a target in cancer therapy. Pyrazolothiazole derivatives have demonstrated inhibitory potency against c-Met in the nanomolar range. semanticscholar.orgrsc.org
The inhibitory activities of various thiazole derivatives against these kinases are summarized in the table below.
Table 2: Kinase Inhibitory Activity of Selected Thiazole Derivatives
| Compound Class | Kinase Target | IC50 Value | Reference |
|---|---|---|---|
| 4,5-dimethylthiazole analog | JAK2 | 2.5 nM | nih.gov |
| Pyrazolothiazole derivative (5a) | c-Met | 4.27 ± 0.31 nM | semanticscholar.orgrsc.org |
Heme Oxygenase (HO-1, HO-2) Inhibition Assays
Heme oxygenase (HO) is an enzyme responsible for the degradation of heme. The inducible isoform, HO-1, is often upregulated in cancer cells and is considered a therapeutic target. While specific studies on this compound are lacking, the general pharmacophore for HO-1 inhibition often includes an iron-binding group and a hydrophobic portion. nih.gov Research on novel acetamide-based compounds with an imidazole (B134444) moiety has led to the discovery of potent HO-1 inhibitors. nih.gov This suggests that heterocyclic compounds, including thiazole derivatives, could potentially be designed to target this enzyme.
Cholinesterase and Glycosidase Enzyme Interactions
Cholinesterases: Thiazole derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease. nih.govmdpi.commdpi.com For example, certain benzothiazolone derivatives have shown potent inhibition of BChE, with IC50 values in the low micromolar range. mdpi.com
Glycosidases: The inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, is a therapeutic strategy for managing type 2 diabetes. Novel thiazolidine-2,4-dione and rhodanine (B49660) derivatives, which contain a thiazole-related scaffold, have exhibited potent in vitro α-glucosidase inhibitory activity, with some compounds showing IC50 values in the low micromolar range, significantly more potent than the standard drug acarbose. nih.gov
Other Enzyme Inhibition Studies
The versatility of the thiazole scaffold has led to its incorporation in inhibitors of various other enzymes. For example, thiazolylhydrazone derivatives have been investigated as inhibitors of monoamine oxidase (MAO), enzymes that are important in the metabolism of neurotransmitters. nih.gov
Other Targeted Biological Activities in Controlled Environments
Beyond specific enzyme inhibition, the core structure of this compound is related to the well-known MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent. MTT is widely used in cell viability and cytotoxicity assays due to its reduction by mitochondrial dehydrogenases in living cells to form a colored formazan product. nih.govresearchgate.netnih.govnih.govmdpi.com This indicates an inherent interaction of the 4,5-dimethylthiazol-2-yl moiety with cellular metabolic processes. Studies have shown that MTT itself can influence cellular functions, such as inducing Akt phosphorylation and affecting intracellular organelle morphology in cultured rat astrocytes. nih.gov While these activities are related to the MTT compound and not directly to this compound, they highlight the potential for this chemical scaffold to interact with fundamental cellular pathways.
Unable to Generate Article Due to Lack of Scientific Data
Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient information to generate the requested article on the chemical compound This compound .
The search for specific biological and preclinical data, as outlined in the user's instructions, did not yield any relevant studies for this particular compound or its direct derivatives. The requested sections on antioxidant activity, anti-inflammatory response, antiviral investigations, antiparasitic efficacy, and in vivo preclinical studies could not be populated with scientifically accurate and verifiable information.
It is important to note that search results were frequently dominated by a similarly named but structurally different compound, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide , commonly known as MTT. MTT is a reagent widely used in laboratory settings for assessing cell viability (MTT assay), and the vast majority of available research pertains to the methodology of this assay rather than the biological activity of the user-specified compound.
Other search results identified studies on various thiazole derivatives. However, these compounds were not direct derivatives of this compound and therefore fall outside the strict scope of the requested article.
Given the strict instructions to focus solely on "this compound" and its derivatives and to adhere to the provided outline, generating the article would require fabricating data, which is not possible. An article cannot be created without foundational scientific research to report.
Therefore, we are unable to fulfill this request at this time. Should scientific literature on the biological activities of this compound become available in the future, the generation of such an article could be revisited.
Computational Chemistry and Structure Activity Relationship Sar Studies
Quantum Chemical Calculations and Theoretical Modeling
Quantum chemical calculations would provide a fundamental understanding of the molecule's electronic properties and intrinsic reactivity, which are key determinants of its biological activity and stability.
Electronic Structure Analysis and Reactivity Prediction
Methods like Density Functional Theory (DFT) would be employed to analyze the electronic structure of 3-(4,5-dimethylthiazol-2-yl)propan-1-amine. This analysis would involve mapping the distribution of electron density to identify regions that are electron-rich or electron-poor. The resulting electrostatic potential (ESP) map would highlight nucleophilic sites (such as the nitrogen atoms in the thiazole (B1198619) ring and the primary amine) and electrophilic sites.
Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity. These calculations would allow for the prediction of sites susceptible to metabolic transformation or interaction with biological macromolecules.
Conformational Analysis and Energy Landscapes
The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis would be performed by systematically rotating the rotatable bonds (e.g., the C-C bonds in the propane (B168953) linker) to generate a potential energy surface. This landscape would reveal the various possible conformations of the molecule and their relative stabilities. The global minimum energy conformation represents the most stable structure, while other low-energy conformers might be relevant for binding to different biological targets. Understanding the energy barriers between these conformations is crucial for predicting the molecule's flexibility and its ability to adopt a bioactive conformation upon binding.
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a critical step in predicting the interaction between a potential drug molecule and its protein target.
Ligand-Protein Interaction Profiling with Biological Targets
To investigate the potential biological targets of this compound, molecular docking simulations would be performed against a panel of known protein structures. The thiazole moiety is a common scaffold in medicinal chemistry, suggesting potential interactions with a range of targets. The docking process would place the molecule into the binding site of a target protein in various orientations and conformations, and a scoring function would be used to estimate the binding affinity for each pose. This would generate a profile of potential protein interactions, highlighting the most likely biological targets.
Binding Site Characterization and Hotspot Identification
Once a high-scoring docking pose is identified, a detailed analysis of the binding site would be conducted. This involves identifying the specific amino acid residues in the protein that interact with the ligand. Key interactions such as hydrogen bonds (e.g., involving the primary amine or thiazole nitrogens), hydrophobic interactions (with the dimethylthiazole and propyl groups), and van der Waals forces would be cataloged. This characterization helps in understanding the molecular basis of binding and identifying "hotspots"—key residues that contribute significantly to the binding energy. This information is invaluable for designing derivatives with improved affinity and selectivity.
Molecular Dynamics Simulations for Conformational and Binding Dynamics Analysis
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. An MD simulation of the this compound-protein complex would reveal the stability of the binding pose predicted by docking. It would show how the ligand and protein adapt to each other's presence and the role of solvent molecules in mediating the interaction. Analysis of the simulation trajectory would provide insights into the flexibility of the ligand within the binding site and the conformational changes in the protein upon ligand binding. Furthermore, more advanced techniques like free energy calculations could be employed to obtain a more accurate prediction of the binding affinity.
Ligand-Target Complex Stability and Flexibility
The stability of a ligand-target complex is a critical determinant of its potential therapeutic efficacy. Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the physical movements of atoms and molecules, providing insights into the stability and flexibility of these complexes over time. nih.govresearchgate.net By simulating the behavior of the ligand within the protein's binding pocket, researchers can assess the durability of key interactions.
Key metrics evaluated during MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein upon ligand binding. Furthermore, binding free energy calculations, often performed using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA), can quantify the strength of the interaction. nih.govtandfonline.com Studies on related thiazole-containing scaffolds have demonstrated that stable hydrogen bonds and sustained hydrophobic interactions within the target's active site are crucial for maintaining a bioactive conformation. nih.govnih.gov For instance, MD simulations can reveal whether the aminopropane tail of this compound maintains its crucial hydrogen bonds or if the dimethylthiazole core remains anchored in a hydrophobic pocket.
Table 1: Illustrative Molecular Dynamics Simulation Data for a Series of Analogs
| Compound Analog | Target Protein | Avg. Ligand RMSD (Å) | Avg. Protein RMSF (Å) | Calculated ΔG bind (kcal/mol) |
|---|---|---|---|---|
| Parent Compound | Kinase A | 1.8 ± 0.3 | 1.2 ± 0.2 | -9.5 |
| Analog 1 (R=OH) | Kinase A | 1.5 ± 0.2 | 1.1 ± 0.1 | -10.2 |
| Analog 2 (R=Cl) | Kinase A | 2.5 ± 0.6 | 1.4 ± 0.3 | -8.1 |
| Analog 3 (R=CH3) | Kinase A | 2.1 ± 0.4 | 1.3 ± 0.2 | -8.9 |
Solvent Effects on Molecular Interactions
The influence of the solvent, typically water in biological systems, is a critical factor in molecular recognition and binding. researchgate.net Computational models must account for solvent effects to accurately predict binding affinities and conformations. Both explicit solvent models, where individual water molecules are simulated, and implicit solvent models, which treat the solvent as a continuous medium, are employed. nih.gov
Solvent effects can significantly alter the strength of hydrogen bonds and hydrophobic interactions. For example, the analysis of the Solvent Accessible Surface Area (SASA) can reveal how much of a molecule is exposed to the solvent upon binding. A decrease in SASA often correlates with the burial of hydrophobic regions within the protein's active site, which is a major driving force for ligand binding. researchgate.net Computational studies on related heterocyclic compounds have shown that properly accounting for the solvent environment is essential for correctly predicting the relative binding affinities of a series of analogs. researchgate.net
Table 2: Hypothetical Solvent Accessible Surface Area (SASA) Analysis
| State | SASA (Ų) | Comment |
|---|---|---|
| Ligand in Water | 350 | Maximum exposure to solvent. |
| Protein in Water | 12500 | Surface area of the unbound target. |
| Ligand-Protein Complex | 12650 | Decrease from sum of individual SASA indicates burial of surfaces upon binding. |
Structure-Activity Relationship (SAR) Analysis and Predictive Modeling
Identification of Key Pharmacophoric Features
A pharmacophore is an abstract representation of the molecular features necessary for molecular recognition of a ligand by a biological target. Identifying these key features is fundamental to understanding the structure-activity relationship (SAR). For thiazole-based compounds, common pharmacophoric features include hydrogen bond donors and acceptors, hydrophobic groups, and aromatic rings capable of π-π stacking. nih.govnih.gov
For this compound, the primary amine of the propanamine side chain likely acts as a crucial hydrogen bond donor. The thiazole ring itself can participate in various interactions; its nitrogen atom can act as a hydrogen bond acceptor, while the sulfur atom can engage in specific interactions with the protein target. The two methyl groups on the thiazole ring contribute to hydrophobic interactions and steric bulk, influencing the ligand's orientation in the binding pocket. mdpi.com Molecular modeling studies on similar kinase inhibitors often highlight the importance of a central heterocyclic scaffold (the thiazole ring) flanked by moieties that can form directional hydrogen bonds and engage in hydrophobic contacts. researchgate.net
Table 3: Key Pharmacophoric Features and Their Potential Roles
| Pharmacophoric Feature | Structural Moiety | Potential Interaction |
|---|---|---|
| Hydrogen Bond Donor | Primary Amine (-NH2) | Interaction with acceptor residues (e.g., Asp, Glu, backbone carbonyls). |
| Hydrogen Bond Acceptor | Thiazole Nitrogen | Interaction with donor residues (e.g., Lys, Arg, Ser). |
| Hydrophobic Core | Dimethylthiazole Ring | Van der Waals interactions with nonpolar residues (e.g., Leu, Val, Ile). |
| Aromatic/π-system | Thiazole Ring | π-π stacking with aromatic residues (e.g., Phe, Tyr, Trp). |
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. tandfonline.com These models are invaluable for predicting the activity of novel compounds before their synthesis. To develop a QSAR model, a dataset of compounds with known activities is divided into a training set (to build the model) and a test set (to validate it). nih.govacs.org
For thiazole derivatives, both 2D and 3D-QSAR studies have been successfully applied. nih.govphyschemres.org In 2D-QSAR, molecular descriptors representing physicochemical properties (e.g., logP, molecular weight, electronic properties) are correlated with activity. In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the steric and electrostatic fields around the aligned molecules are correlated with activity. physchemres.org
A statistically robust QSAR model is characterized by a high squared correlation coefficient (R²) for the training set, a high cross-validated correlation coefficient (q²), and a high predictive R² for the test set. nih.govnih.gov Such models can generate contour maps that visualize regions where modifications to the molecular structure are predicted to increase or decrease activity, thereby guiding the design of more potent analogs. nih.gov
Table 4: Example of Statistical Parameters for a 3D-QSAR Model
| QSAR Model | q² (Cross-validation) | R² (Non-cross-validation) | Predictive R² (Test Set) | Field Contribution |
|---|---|---|---|---|
| CoMFA | 0.695 | 0.977 | 0.788 | Steric: 55%, Electrostatic: 45% |
| CoMSIA | 0.698 | 0.960 | 0.798 | Steric: 20%, Electrostatic: 30%, Hydrophobic: 40%, H-bond Donor: 10% |
Note: Data derived from a representative study on aminothiazole derivatives. nih.gov
Rational Design and Virtual Screening Approaches for Novel Analogs
The insights gained from SAR, pharmacophore modeling, and QSAR studies provide a foundation for the rational design of novel analogs with potentially improved properties. mdpi.com Rational design involves making targeted chemical modifications to a lead compound to enhance its activity, selectivity, or pharmacokinetic profile. For example, based on a QSAR model's contour map, a bulky hydrophobic group might be added to a specific position on the thiazole ring to improve interactions with a nonpolar pocket in the target protein. mdpi.comingentaconnect.com
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com This process can be either structure-based or ligand-based.
Structure-Based Virtual Screening (SBVS): This method, which includes molecular docking, uses the 3D structure of the target protein to predict how well compounds from a database will fit into the binding site. mdpi.comacs.org It scores potential ligands based on their predicted binding affinity and interaction patterns. nih.gov
Ligand-Based Virtual Screening: When the target's 3D structure is unknown, this approach uses the structure of known active ligands. Methods include searching for molecules with similar 2D fingerprints or using a 3D pharmacophore model to find compounds that match the required arrangement of chemical features. mdpi.com
These computational approaches dramatically accelerate the drug discovery process by prioritizing a smaller number of promising candidates for chemical synthesis and biological testing, thereby saving significant time and resources. nih.gov
Advanced Analytical Methodologies for Compound Characterization and Quantification
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 3-(4,5-dimethylthiazol-2-yl)propan-1-amine, both ¹H and ¹³C NMR would be employed to confirm its specific structure.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to each unique proton environment in the molecule. The propyl chain protons would appear as multiplets, with chemical shifts influenced by their proximity to the thiazole (B1198619) ring and the amine group. The methyl groups on the thiazole ring would likely appear as sharp singlets, and the amine protons would present as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. The carbon atoms of the thiazole ring would resonate at lower field (higher ppm) due to their association with the heteroatoms (nitrogen and sulfur) and the aromatic nature of the ring. The carbons of the propyl chain and the methyl groups would appear at a higher field (lower ppm).
Predicted NMR Data for this compound:
| Atom | Predicted ¹H NMR Data | Predicted ¹³C NMR Data |
| Thiazole-CH₃ (Pos. 4) | ~2.25 ppm (s, 3H) | ~11.5 ppm |
| Thiazole-CH₃ (Pos. 5) | ~2.40 ppm (s, 3H) | ~14.8 ppm |
| -CH₂- (Propyl, Pos. 2) | ~2.05 ppm (quintet, 2H) | ~30.0 ppm |
| -CH₂- (Propyl, Pos. 3) | ~3.00 ppm (t, 2H) | ~33.5 ppm |
| -CH₂- (Propyl, Pos. 1) | ~2.80 ppm (t, 2H) | ~40.0 ppm |
| -NH₂ | ~1.5-3.0 ppm (br s, 2H) | N/A |
| Thiazole-C (Pos. 2) | N/A | ~168.0 ppm |
| Thiazole-C (Pos. 4) | N/A | ~125.0 ppm |
| Thiazole-C (Pos. 5) | N/A | ~130.0 ppm |
Note: Predicted chemical shifts (in ppm) are relative to a standard reference (e.g., TMS) and may vary based on the solvent used. s = singlet, t = triplet, quintet = quintet, br s = broad singlet.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the primary amine (N-H stretching and bending), aliphatic C-H bonds, and vibrations associated with the substituted thiazole ring. Primary amines typically show two N-H stretching bands.
Predicted IR Absorption Bands for this compound:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium (two bands) |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium to Strong |
| N-H Bend (scissoring) | 1580 - 1650 | Medium |
| C=N Stretch (Thiazole ring) | ~1620 | Medium |
| C=C Stretch (Thiazole ring) | ~1550 | Medium |
| C-N Stretch | 1020 - 1250 | Weak to Medium |
Mass Spectrometry (MS and HRMS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.
The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. A key diagnostic feature for compounds containing an odd number of nitrogen atoms is that they will have an odd nominal molecular weight, which is consistent with the structure of this amine. The fragmentation pattern is expected to be dominated by alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.
Predicted Mass Spectrometry Data for this compound:
| Fragment Ion | Predicted m/z | Description |
| [M]⁺ | 170 | Molecular Ion |
| [M-CH₂NH₂]⁺ | 140 | Loss of the aminomethyl radical |
| [CH₂NH₂]⁺ | 30 | Alpha-cleavage, often the base peak for primary amines |
| [C₅H₇NS]⁺ | 125 | Thiazole ring fragment |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. For a polar and basic compound like this compound, a reverse-phase HPLC method would be suitable. sielc.com
A C18 column is a common choice for the stationary phase. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acidic modifier such as formic acid or trifluoroacetic acid to improve peak shape and ensure the amine is in its protonated, more water-soluble form. Detection could be achieved using a UV detector, as the thiazole ring is expected to have a UV absorbance.
Gas Chromatography (GC)
Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. The direct analysis of primary amines by GC can be challenging due to their polarity and basicity, which can lead to poor peak shapes (tailing) and adsorption on the column.
However, these issues can be overcome. One approach is to use a specialized amine-specific GC column that is designed to handle basic compounds. Another common strategy is derivatization, where the amine is reacted to form a less polar and more volatile derivative. Acylation, silylation, or alkylation are common derivatization techniques that can significantly improve the chromatographic performance of amines. nih.gov Therefore, while potentially requiring method development, GC is an applicable technique for the purity assessment of this compound.
Crystallographic Analysis for Solid-State Structure Determination
A comprehensive search of publicly available scientific literature and crystallographic databases did not yield any specific studies on the crystallographic analysis of this compound. Consequently, detailed information regarding its solid-state structure, including crystal system, space group, unit cell dimensions, and other crystallographic parameters, is not available. The determination of a compound's crystal structure through techniques such as X-ray crystallography is a crucial step in understanding its three-dimensional arrangement in the solid state, which influences its physical and chemical properties. However, it appears that such an analysis has not yet been performed or published for this particular compound.
Future Research Directions and Emerging Applications
Exploration of Undiscovered Biological Activities and Therapeutic Potential
The 2-aminothiazole (B372263) core is a "privileged structure" in drug discovery, known to interact with a wide range of biological targets. nih.govresearchgate.net Derivatives have demonstrated a remarkable spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective activities. semanticscholar.orgontosight.airesearchgate.netontosight.ai Consequently, a primary future direction for 3-(4,5-dimethylthiazol-2-yl)propan-1-amine is the systematic screening for a wide range of undiscovered biological activities.
Initial research efforts would likely involve high-throughput screening against diverse panels of cell lines and molecular targets. Given the established activities of related compounds, particular focus could be placed on areas such as oncology, infectious diseases, and neurology. For instance, many 2-aminothiazole analogs have shown potent and selective inhibitory activity against various human cancer cell lines, including breast, lung, colon, and leukemia. nih.govnih.gov This suggests that this compound could be a valuable candidate for anticancer research. researchgate.net Similarly, the scaffold's known antibacterial and antifungal properties warrant investigation into its potential as a novel anti-infective agent, which is crucial in the era of growing antibiotic resistance. nih.govacs.org
| Biological Activity Class | Specific Examples from Literature | Potential Therapeutic Area for Investigation |
|---|---|---|
| Anticancer | Inhibition of various cancer cell lines (breast, leukemia, lung, colon) nih.govnih.gov; Kinase inhibition (e.g., Dasatinib) nih.gov | Oncology |
| Antimicrobial | Antibacterial, antifungal, and antitubercular activities nih.gov | Infectious Diseases |
| Anti-inflammatory | Inhibition of inflammatory pathways kuey.net | Immunology, Rheumatology |
| Antiviral | Activity against viruses such as HIV semanticscholar.org | Virology |
| Neuroprotective | Potential activity in neurodegenerative diseases like Alzheimer's nih.gov | Neurology |
| Antidiabetic | Modulation of targets relevant to diabetes nih.gov | Endocrinology |
Development of Innovative and Sustainable Synthetic Pathways
While classic methods for thiazole (B1198619) synthesis, like the Hantzsch synthesis, are well-established, future research will focus on developing more innovative and sustainable pathways for producing this compound and its derivatives. nih.govresearchgate.net Conventional synthesis methods often rely on hazardous reagents and solvents, generating significant chemical waste. nih.govresearcher.life
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds. bohrium.com Future synthetic strategies are expected to incorporate techniques such as:
Microwave-assisted and Ultrasound-mediated Synthesis: These methods can dramatically reduce reaction times, improve yields, and lower energy consumption. researchgate.netresearchgate.net
Use of Green Solvents: Replacing traditional volatile organic compounds with environmentally benign solvents like water, ionic liquids, or supercritical fluids. researchgate.netnih.gov
Development of Reusable Catalysts: Employing solid-supported or heterogeneous catalysts that can be easily recovered and reused, minimizing waste. researchgate.net
Multi-component Reactions: Designing one-pot reactions where multiple starting materials react to form the final product, which increases efficiency and reduces the number of purification steps. researchgate.net
These sustainable approaches not only minimize the environmental impact but also offer advantages in scalability, cost-effectiveness, and safety, making them highly attractive for both academic research and industrial production. nih.govresearcher.life
| Parameter | Conventional Synthesis (e.g., Hantzsch) | Green Synthetic Pathways |
|---|---|---|
| Solvents | Often uses hazardous, volatile organic solvents. researcher.life | Employs green solvents like water, ethanol, or solvent-free conditions. researchgate.netresearchgate.net |
| Energy Source | Conventional heating (oil baths, heating mantles). | Microwave irradiation, ultrasonication. researchgate.net |
| Catalysts | Often uses stoichiometric amounts of reagents or non-recoverable catalysts. | Utilizes reusable, solid-supported, or biocatalysts. nih.gov |
| Efficiency | Can involve multiple steps with intermediate purification. | Aims for one-pot, multi-component reactions to improve atom economy. researchgate.net |
| Environmental Impact | Higher generation of chemical waste. researcher.life | Reduced waste, lower energy consumption, and use of renewable materials. bohrium.com |
Integration with Omics Technologies for Systems-Level Biological Understanding
To move beyond simple activity screening, future research on this compound will benefit immensely from the integration of "omics" technologies. mdpi.com These approaches—genomics, transcriptomics, proteomics, and metabolomics—provide a holistic, systems-level view of how a compound affects a biological system, which is crucial for identifying its mechanism of action and potential off-target effects. nih.govresearchgate.netfrontiersin.org
If initial screenings reveal significant biological activity, omics studies can be employed to:
Identify Molecular Targets: Proteomics techniques, such as thermal proteome profiling or chemical proteomics, can identify the specific proteins that the compound binds to.
Elucidate Mechanisms of Action: Transcriptomics (RNA-seq) and metabolomics can reveal which cellular pathways are perturbed by the compound, offering clues to its mechanism. mdpi.com
Discover Biomarkers: These technologies can help identify biomarkers that predict a response to the compound, paving the way for personalized medicine approaches.
Assess System-wide Effects: Understanding the global changes in gene expression, protein levels, and metabolite concentrations provides a comprehensive safety and efficacy profile. mdpi.com
This integrated multi-omics approach is becoming an indispensable tool in modern drug discovery, enabling a deeper understanding of a compound's biological role beyond a single target or pathway. mdpi.com
Rational Design and Synthesis of Advanced Functional Derivatives with Enhanced Potency or Selectivity
Once a promising biological activity is identified for this compound, the next logical step is the rational design and synthesis of advanced functional derivatives. nih.gov This process, guided by structure-activity relationship (SAR) studies, aims to systematically modify the parent molecule to optimize its properties. nih.gov
Key areas for modification on the this compound scaffold include:
The Primary Amine: This group can be acylated, alkylated, or incorporated into more complex functional groups to modulate binding affinity, selectivity, and pharmacokinetic properties.
The Propyl Linker: The length and rigidity of this linker can be altered to optimize the orientation of the functional groups within a target's binding site.
The Thiazole Ring: While the core is often essential for activity, substitutions at the available positions could fine-tune electronic properties and steric interactions.
The Methyl Groups: Replacing or modifying these groups could explore additional binding pockets and influence metabolic stability.
This iterative process of design, synthesis, and biological testing allows for the development of second-generation compounds with enhanced potency, greater selectivity for the desired target over off-targets, and improved drug-like properties (e.g., solubility, metabolic stability). nih.gov
| Modification Site | Potential Chemical Changes | Desired Outcome |
|---|---|---|
| Terminal Amine (-NH₂) | Acylation, alkylation, formation of ureas/thioureas, incorporation into heterocycles. | Improve target binding, enhance selectivity, alter solubility, modulate ADME properties. nih.gov |
| Propyl Linker (-CH₂CH₂CH₂-) | Varying chain length, introducing rigidity (e.g., double bonds), adding substituents. | Optimize spatial orientation, improve binding affinity. |
| Thiazole Methyl Groups (-CH₃) | Replacement with other alkyl groups, halogens, or hydrogen bond donors/acceptors. | Probe for additional binding interactions, alter metabolic profile. nih.gov |
Advancements in Theoretical and Computational Chemistry for In Silico Compound Characterization and Discovery
Theoretical and computational chemistry are powerful tools that will play a central role in the future exploration of this compound. wjarr.com These in silico methods can significantly accelerate the drug discovery process by predicting compound properties, guiding experimental work, and providing insights that are difficult to obtain through laboratory methods alone. nih.govnih.gov
Future computational research directions include:
Molecular Docking and Simulation: If a biological target is identified, molecular docking can predict the binding mode of the compound, and molecular dynamics (MD) simulations can analyze the stability of the compound-target complex over time. researchgate.netmdpi.com
Virtual Screening: Large virtual libraries of derivatives based on the this compound scaffold can be computationally screened against targets of interest to prioritize the synthesis of the most promising candidates. mdpi.com
ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its analogs, helping to identify potential liabilities early in the discovery process. nih.govnih.gov
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to characterize the electronic structure and reactivity of the molecule, aiding in the understanding of its chemical behavior and interaction mechanisms. researchgate.net
By integrating these computational approaches, researchers can make more informed decisions, reduce the number of compounds that need to be synthesized and tested, and ultimately accelerate the journey from an initial hit compound to a potential therapeutic agent. researchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4,5-dimethylthiazol-2-yl)propan-1-amine, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, thiazole derivatives are often prepared by refluxing intermediates like thiourea analogs with halogenated precursors in ethanol or DMF (e.g., 4-oxo-thiazolidinone synthesis in ). Purity optimization involves recrystallization from solvent mixtures (e.g., DMF:EtOH 1:1) and characterization via ¹H/¹³C NMR, IR, and elemental analysis to confirm structural integrity .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation. Avoid exposure to moisture and strong oxidizers. Handling requires PPE (gloves, goggles) and working in a fume hood due to potential skin/eye irritation, as noted in Safety Data Sheets for structurally similar amines .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Use ¹H NMR (δ 1.5–3.5 ppm for methyl/thiazole protons), ¹³C NMR (thiazole carbons at ~120–150 ppm), and IR (C-N/C-S stretches at 1250–1350 cm⁻¹). Elemental analysis should match theoretical values (e.g., C: 55.8%, H: 7.5%, N: 13.0% for C₉H₁₄N₂S) .
Advanced Research Questions
Q. How can discrepancies in cytotoxicity data involving this compound derivatives be resolved?
- Methodological Answer : Variability in MTT assay results (e.g., ) may arise from incubation time, solvent (DMSO concentration ≤0.1%), or cell line specificity. Validate protocols using internal controls (e.g., untreated cells, reference inhibitors) and replicate experiments across multiple cell passages. Cross-validate with alternative assays like ATP luminescence .
Q. What strategies improve the solubility of this compound in aqueous buffers for biological assays?
- Methodological Answer : Salt formation (e.g., dihydrochloride derivatives, as in ) enhances solubility. Use co-solvents like PEG-400 or cyclodextrins. Adjust pH to 6–7 for protonated amine stability, and confirm solubility via dynamic light scattering (DLS) .
Q. How can computational modeling guide the design of thiazole-based analogs with enhanced bioactivity?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like kinases or GPCRs. Use QSAR models to correlate substituent effects (e.g., methyl groups at thiazole C4/C5) with activity. Validate predictions via synthesis and in vitro screening .
Q. What are the mechanistic implications of this compound in reactive oxygen species (ROS) modulation?
- Methodological Answer : Assess ROS levels using fluorescent probes (DCFH-DA) in cell-based assays. Compare with positive controls (e.g., H₂O₂) and inhibitors (NAC). Correlate findings with transcriptomic data (e.g., Nrf2 pathway activation) to elucidate mechanisms .
Data Contradiction & Troubleshooting
Q. Why might NMR spectra of synthesized this compound show unexpected peaks?
- Methodological Answer : Impurities may arise from incomplete purification or side reactions (e.g., oxidation). Re-purify via column chromatography (silica gel, hexane:EtOAc gradient). For persistent issues, analyze by LC-MS to identify byproducts (e.g., dimerization or sulfoxide formation) .
Q. How should researchers address low yields in large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
